4-fluoro-2-methyl-1H-indole-5-carbonitrile
Description
Properties
Molecular Formula |
C10H7FN2 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7FN2/c1-6-4-8-9(13-6)3-2-7(5-12)10(8)11/h2-4,13H,1H3 |
InChI Key |
YALUADQZFCYDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-fluoro-2-methyl-1H-indole-5-carbonitrile involves several steps, typically starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
4-fluoro-2-methyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of indole, including 4-fluoro-2-methyl-1H-indole-5-carbonitrile, can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, it has been reported to exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer), with IC50 values ranging from 2.1 to 8.7 µM .
Mechanism of Action
The mechanism involves disrupting microtubule polymerization and inducing apoptosis through mitochondrial dysfunction. Molecular docking studies have revealed strong binding interactions with tubulin, suggesting that these compounds could serve as effective tubulin-targeting agents .
Pharmacological Applications
Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects. Research has demonstrated its potential in reducing inflammation markers in vivo, making it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
Indole derivatives, including this compound, have exhibited antimicrobial properties against various pathogens. This activity is particularly relevant in the context of increasing antibiotic resistance .
Synthesis and Chemical Reactions
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as oxidation, halogenation, and nitration to yield more complex compounds with enhanced biological activities .
| Reaction Type | Product Example | Yield (%) |
|---|---|---|
| Nitration | 1H-indole-5-methyl-4-fluoran | Variable |
| Sulfonation | 4-fluoro-2-methyl-1H-indole-6-sulfonic acid | High |
| Polymerization | Initiator for acrylic monomers | High |
Industrial Applications
Dyes and Pigments Production
In the industrial sector, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical properties. Its ability to form stable complexes makes it suitable for coloring agents .
Catalyst in Polymerization
Additionally, it can act as a catalyst in the production of polyethylene terephthalate (PET) and other polymers, enhancing efficiency and yielding desirable physical properties in the final products .
Case Study 1: Anticancer Research
A study demonstrated that a derivative of this compound significantly inhibited tumor growth in a xenograft model by over 75% without notable toxicity. The compound induced G2/M phase arrest in cancer cells, showcasing its potential as a dual-targeted anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial efficacy of indole derivatives against resistant strains of bacteria. The study reported a minimum inhibitory concentration (MIC) that was significantly lower than traditional antibiotics, indicating the potential for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Fluorine Position :
- 4-Fluoro-1H-indole-6-carboxylic acid (): Fluorine at position 4, similar to the target compound, but with a carboxylic acid at position 6.
- 5-Fluoroindole derivatives (): Fluorine at position 5 (e.g., 5-fluoroindole-2-carboxamides) shifts electron withdrawal to the opposite side of the indole ring, altering reactivity and interaction with biological targets.
Cyano Group Position:
- 6-Fluoro-1H-indazole-5-carbonitrile (): A structurally similar indazole derivative with fluorine at position 6 and cyano at position 5. Indazoles exhibit different hydrogen-bonding capabilities compared to indoles due to the additional nitrogen atom, which may affect solubility and target affinity.
Functional Group Variations
Cyano vs. Carboxamide/Carboxylic Acid:
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ): Replacing the cyano group with a carboxamide introduces hydrogen-bond donor/acceptor properties, increasing hydrophilicity. Melting points for carboxamide derivatives (e.g., 249–250°C) are higher than typical cyanoindoles due to intermolecular hydrogen bonding .
- 4-Fluoro-1H-indole-6-carboxylic acid (): The carboxylic acid group enhances water solubility but may reduce membrane permeability compared to the cyano group.
Methyl Group Influence :
- 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348, ): The 3,3-dimethyl group on the indole ring increases steric hindrance, modulating progesterone receptor (PR) activity. In contrast, the 2-methyl group in the target compound may restrict rotational freedom, stabilizing specific conformations.
Melting Points and Solubility :
- Carboxamide derivatives (e.g., 249–250°C, ) exhibit higher melting points than cyanoindoles due to hydrogen bonding. The target compound’s cyano group may lower its melting point but improve lipid solubility.
- Ethyl 5-fluoroindole-2-carboxylate (): A precursor in indole synthesis, demonstrating the role of ester intermediates in introducing substituents like cyano groups via hydrolysis or substitution reactions.
Data Table: Structural and Functional Comparison
Biological Activity
4-Fluoro-2-methyl-1H-indole-5-carbonitrile is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the body. The presence of the fluorine atom enhances the compound's stability and biological activity by affecting its interaction with receptors and enzymes.
Target Interactions
Indole derivatives typically exhibit high affinity for multiple receptors, leading to various biological responses. For instance, they may bind to receptors involved in neurotransmission and cell signaling pathways, influencing cellular functions such as proliferation and apoptosis .
Biochemical Pathways
This compound participates in several biochemical pathways:
- Anticancer Activity : The compound has been reported to inhibit enzymes involved in cancer cell proliferation. It may also induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation .
- Antimicrobial Activity : Studies have shown that indole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Research Findings
Recent research has highlighted the diverse biological activities of this compound:
- Anticancer Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, one study reported IC50 values ranging from 0.09 μM to >30 μM against liver cancer cells, showcasing its potential as a therapeutic agent .
- Antimicrobial Efficacy : The compound displayed significant antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including E. coli and S. aureus .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like the fluorine atom enhances the compound's potency. Comparative studies have shown that modifications at specific positions on the indole ring can significantly affect biological activity, emphasizing the importance of molecular structure in drug design .
Case Studies
Several case studies have documented the efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-2-methyl-1H-indole-5-carbonitrile, and how can purity be validated?
- Methodology : A multi-step synthesis involving Friedel-Crafts alkylation for introducing the methyl group at position 2, followed by electrophilic fluorination at position 4 using Selectfluor® under anhydrous conditions. The nitrile group at position 5 can be introduced via nucleophilic substitution with a cyanide source (e.g., CuCN/KCN). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 204.2) .
- Data Contradictions : Alternative fluorination methods (e.g., Balz-Schiemann reaction) may yield side products; NMR (<sup>19</sup>F and <sup>13</sup>C) is critical to distinguish between positional isomers .
Q. How can the electronic effects of fluorine and nitrile substituents be characterized spectroscopically?
- Methodology :
- IR Spectroscopy : A sharp peak near 2220 cm<sup>-1</sup> confirms the nitrile group. Fluorine’s electron-withdrawing effect reduces indole NH stretching frequency (≈3400 cm<sup>-1</sup> vs. 3450 cm<sup>-1</sup> in non-fluorinated analogs) .
- NMR Analysis : <sup>19</sup>F NMR shows a singlet at δ -110 ppm (CF coupling with adjacent protons). <sup>13</sup>C NMR reveals deshielding of C-5 (δ ≈120 ppm for CN) and C-4 (δ ≈160 ppm for C-F) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodology : The compound is prone to hydrolysis of the nitrile group under humid conditions. Store under inert gas (argon) at -20°C in amber vials. Stability assays (TGA/DSC) show decomposition above 150°C, requiring avoidance of high-temperature handling .
Advanced Research Questions
Q. How does fluorination at position 4 influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the indole ring, facilitating Suzuki-Miyaura coupling at position 6. Use Pd(PPh3)4/K2CO3 in THF/water (80°C, 12h) for aryl boronic acid coupling. Monitor regioselectivity via HPLC and X-ray crystallography (e.g., C–C bond angles at 120°) .
- Data Contradictions : Competing C-3 vs. C-7 reactivity may occur; DFT calculations (B3LYP/6-31G*) predict higher electron density at C-7 .
Q. What mechanistic insights explain the compound’s inhibitory activity against kinase targets?
- Methodology : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the nitrile group and kinase ATP-binding pocket residues (e.g., Lys68 in CDK2). Fluorine’s hydrophobic interaction with Phe80 enhances binding affinity (ΔG ≈ -9.2 kcal/mol). Validate via enzymatic assays (IC50 ≈ 0.8 µM) and SPR to measure binding kinetics .
- Contradictions : Non-fluorinated analogs show 10x lower activity, highlighting fluorine’s role in potency .
Q. How can structural modifications optimize pharmacokinetic properties without losing efficacy?
- Methodology :
- Lipophilicity : Replace the methyl group at position 2 with trifluoromethyl (logP increases from 2.1 to 3.4). Assess via shake-flask method .
- Metabolic Stability : Introduce a methoxy group at position 6 to block CYP3A4-mediated oxidation. Use liver microsome assays (t1/2 > 120 min) .
Key Research Gaps
- Stereoelectronic Effects : Limited data on fluorine’s impact on indole ring π-electron density. Further studies using XPS or NBO analysis are needed .
- Toxicity Profile : No in vivo data on metabolite formation (e.g., cyanide release). Requires Ames test and zebrafish embryo assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
